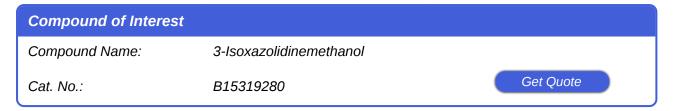


An In-depth Technical Guide to the Physicochemical Properties of 3Isoxazolidinemethanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, a heterocyclic compound belonging to the isoxazolidine class, holds potential as a building block in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl group and a privileged isoxazolidine scaffold, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-**

Isoxazolidinemethanol, outlines general experimental protocols for its synthesis and analysis, and presents a conceptual workflow for its characterization.

Physicochemical Properties

A summary of the available computed physicochemical data for **3-Isoxazolidinemethanol** is presented in the table below. It is important to note that experimental values for several key properties, including melting point, boiling point, and pKa, are not readily available in the public domain. The data presented here is sourced from computational models.[1]



Property	Value	Source
Molecular Formula	C4H9NO2	PubChem[1]
Molecular Weight	103.12 g/mol	PubChem[1]
IUPAC Name	(1,2-oxazolidin-3-yl)methanol	PubChem[1]
CAS Number	82409-19-6	PubChem[1]
XLogP3	-0.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	103.063328530 g/mol	PubChem[1]
Monoisotopic Mass	103.063328530 g/mol	PubChem[1]
Topological Polar Surface Area	32.7 Ų	PubChem[1]
Heavy Atom Count	7	PubChem[1]
Complexity	57.7	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **3- Isoxazolidinemethanol** are not widely published, the following sections outline general methodologies applicable to this and structurally related compounds.

Synthesis of Isoxazolidine Derivatives

The synthesis of isoxazolidine rings is often achieved through 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. For the synthesis of 3-substituted isoxazolidines such as **3-Isoxazolidinemethanol**, a common strategy involves the reaction of a suitable nitrone with an appropriate alkene.



General Protocol for 1,3-Dipolar Cycloaddition:

- Nitrone Formation: A suitable aldehyde or ketone is reacted with an N-substituted hydroxylamine in a suitable solvent (e.g., dichloromethane, toluene) to form the corresponding nitrone. The reaction may be carried out at room temperature or with gentle heating.
- Cycloaddition: The generated nitrone is then reacted in situ or after isolation with an alkene.
 For the synthesis of 3-Isoxazolidinemethanol, an appropriate alkene precursor would be required. The reaction is typically carried out in an inert solvent and may require elevated temperatures.
- Work-up and Purification: Upon completion of the reaction (monitored by techniques such as Thin Layer Chromatography), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired isoxazolidine derivative.

Analytical Characterization

The characterization of **3-Isoxazolidinemethanol** would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For **3-Isoxazolidinemethanol**, one would expect to see signals corresponding to the protons of the isoxazolidine ring and the hydroxymethyl group.
- ¹³C NMR: Provides information on the carbon skeleton of the molecule.
- 2. Infrared (IR) Spectroscopy:
- IR spectroscopy is used to identify the functional groups present in a molecule. For 3Isoxazolidinemethanol, characteristic absorption bands for the O-H stretch of the alcohol,
 C-H stretches of the alkyl chain, and C-O and N-O stretches of the isoxazolidine ring would
 be expected.

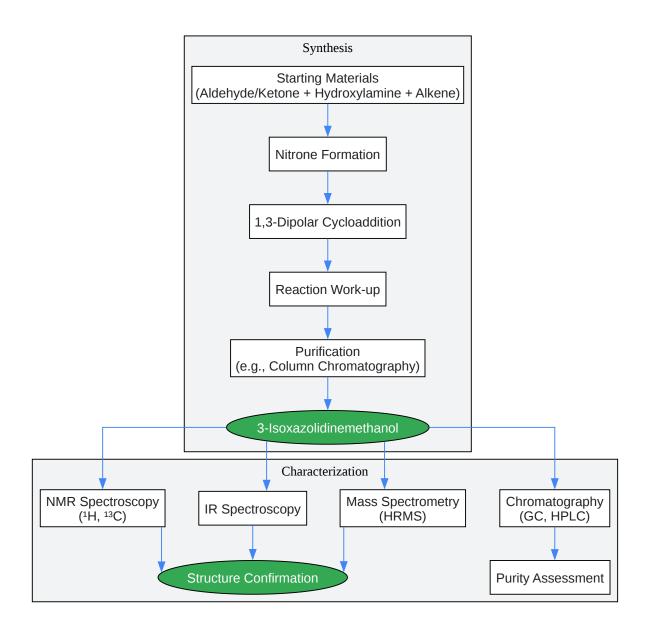


- 3. Mass Spectrometry (MS):
- MS provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).
- 4. Chromatographic Methods:
- Gas Chromatography (GC): Can be used to assess the purity of volatile compounds like 3-Isoxazolidinemethanol. A suitable column and temperature program would need to be developed.
- High-Performance Liquid Chromatography (HPLC): Can be employed to determine the purity
 of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of
 acetonitrile and water) would be a common starting point for method development.

Visualization of Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of **3-Isoxazolidinemethanol**.





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References

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